molecular formula C3H9NO3S B1681353 Tramiprosate CAS No. 3687-18-1

Tramiprosate

Cat. No. B1681353
CAS RN: 3687-18-1
M. Wt: 139.18 g/mol
InChI Key: SNKZJIOFVMKAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tramiprosate, also known as Homotaurine or 3-APS, is a natural sulfonic acid found in seaweed . It is analogous to taurine, but with an extra carbon in its chain . It has GABAergic activity, apparently by mimicking GABA, which it resembles .


Molecular Structure Analysis

Tramiprosate is related to the neurotransmitter γ-amino butyric acid (GABA) structure, and it acts as a functional agonist .


Chemical Reactions Analysis

Tramiprosate has been found to inhibit β-amyloid oligomer formation by a multi-ligand enveloping mechanism of action that stabilizes Aβ42 monomers, resulting in the inhibition of formation of oligomers and subsequent aggregation .


Physical And Chemical Properties Analysis

Tramiprosate has a molecular formula of C3H9NO3S and a molecular weight of 139.17 . It is a small, orally-administered compound .

Scientific Research Applications

Alzheimer's Disease and APOE4 Gene

  • Tramiprosate, an oral amyloid anti-aggregation agent, was studied in patients with Mild to Moderate Alzheimer's Disease. Notably, its highest efficacy was observed in patients homozygous for the APOE4 allele, suggesting a gene-dose effect. In these patients, tramiprosate showed significant effects on cognitive assessment scales at a high dose, indicating a potential genotype-specific benefit (Abushakra et al., 2016).

Anti-Aggregation Mechanism in Alzheimer’s Disease

  • Tramiprosate's mechanism of action involves inhibiting the aggregation of amyloid beta (Aβ) oligomers. This small molecule demonstrated an ability to stabilize Aβ42 monomers, preventing their aggregation into oligomers. This mechanism was linked to the observed clinical outcomes, particularly in Alzheimer’s Disease patients who are homozygous for the APOE4 allele (Kočiš et al., 2017).

Neuroprotection in Ischemic Stroke

  • Research on tramiprosate has also extended to its neuroprotective effects in the context of ischemic stroke. It was found to reduce infarct volume and improve neurological function in rat models. This effect was attributed to tramiprosate’s interaction with the NMDA receptor and its ability to disrupt the interaction between PSD95 and nNOS, indicating its potential in stroke treatment (Wu et al., 2014).

Clinical Pharmacokinetics in Alzheimer’s Treatment

  • The pharmacokinetics and safety of ALZ-801, a prodrug of tramiprosate, were studied in the context of Alzheimer’s disease. ALZ-801 was developed to retain the efficacy of tramiprosate while improving its oral pharmacokinetic variability and gastrointestinal tolerability. This study highlighted the potential of ALZ-801 in Alzheimer’s disease treatment (Hey et al., 2017).

Effects on Cognitive Domains in Alzheimer’s Disease

  • Tramiprosate was studied for its effects on specific cognitive domains in Alzheimer’s disease. It showed potential benefits on memory, language, and praxis skills in patients with mild to moderate Alzheimer’s disease, suggesting its usefulness in targeted cognitive domains (Saumier et al., 2009).

Potential in Disease Modification

  • Another study focused on the disease-modifying potential of tramiprosate in patients with mild Alzheimer’s disease who were APOE4/4 homozygotes. The study suggested that tramiprosate might stabilize cognitive performance, supporting its role in disease modification (Abushakra et al., 2017).

Amyloid Aggregation Inhibition

  • Tramiprosate's ability to maintain amyloid beta (Aβ) in a non-fibrillar form and reduce Aβ-induced cell death was highlighted. This function suggests its utility in reducing amyloid deposition, a key factor in Alzheimer’s pathology (Gervais et al., 2007).

Hemorrhagic Stroke Treatment

  • A phase 2 study focused on tramiprosate's safety and tolerability in patients with cerebral amyloid angiopathy, a condition that increases the risk of hemorrhagic stroke. The study supported the idea of tramiprosate as a potential treatment in this context (Greenberg et al., 2006).

Safety And Hazards

Tramiprosate may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Tramiprosate has shown positive effects in preclinical and clinical studies, particularly in reducing amyloid aggregation and improving cognition . Future studies with Tramiprosate should be directed toward entities such as primary age-related tauopathy (PART) and limbic-predominant age-related TDP-43 encephalopathy (LATE) .

properties

IUPAC Name

3-aminopropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKZJIOFVMKAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190352
Record name Tramiprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tramiprosate

CAS RN

3687-18-1
Record name 3-Aminopropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramiprosate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramiprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Homotaurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tramiprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropane-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMIPROSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8EAX0G53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tramiprosate
Reactant of Route 2
Tramiprosate
Reactant of Route 3
Tramiprosate
Reactant of Route 4
Reactant of Route 4
Tramiprosate
Reactant of Route 5
Reactant of Route 5
Tramiprosate
Reactant of Route 6
Tramiprosate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.